Ethyl 2-((5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl)sulfanyl)acetate

Description

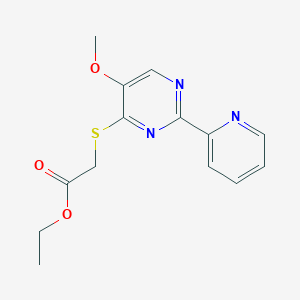

Ethyl 2-((5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl)sulfanyl)acetate (CAS: 860609-60-5) is a sulfur-containing pyrimidine derivative with the molecular formula C₂₀H₁₈ClN₃O₂S₂ . Its structure features a pyrimidine core substituted with a methoxy group at position 5, a 2-pyridinyl group at position 2, and a sulfanylacetate ethyl ester moiety at position 2. This compound is synthesized via nucleophilic substitution reactions, often involving sodium acetate and ethyl chloroacetate under reflux conditions . Its crystalline structure and electronic properties make it a candidate for pharmaceutical and agrochemical research, particularly as a precursor for kinase inhibitors or antimicrobial agents.

Properties

IUPAC Name |

ethyl 2-(5-methoxy-2-pyridin-2-ylpyrimidin-4-yl)sulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c1-3-20-12(18)9-21-14-11(19-2)8-16-13(17-14)10-6-4-5-7-15-10/h4-8H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAWBIHVFYHSRBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC(=NC=C1OC)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl)sulfanyl)acetate typically involves multi-step organic reactions. One common route includes:

Formation of the Pyrimidine Ring: Starting from a suitable precursor, such as 2-aminopyrimidine, the pyrimidine ring is constructed through cyclization reactions.

Methoxylation: Introduction of the methoxy group at the 5-position of the pyrimidine ring can be achieved using methanol in the presence of a base.

Pyridine Ring Attachment: The pyridine ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Thioether Formation: The sulfanyl group is introduced by reacting the intermediate with a thiol reagent.

Esterification: Finally, the ethyl ester group is formed through esterification, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control of reaction conditions and yields, and employing robust purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid.

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride (NaH) and a suitable electrophile.

Common Reagents and Conditions

Oxidation: m-Chloroperoxybenzoic acid in dichloromethane at room temperature.

Reduction: Hydrogen gas with Pd/C catalyst at elevated pressure.

Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs to ethyl 2-((5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl)sulfanyl)acetate exhibit significant anticancer properties. For instance, derivatives featuring pyrimidine and pyridine rings have been synthesized and tested against various cancer cell lines. In particular, compounds that incorporate thioether functionalities have shown enhanced potency against breast and liver cancer cells, suggesting a potential application for this compound in cancer therapeutics .

Inhibition of Enzymatic Activity

The compound may also function as an inhibitor of specific enzymes involved in cancer progression. For example, sulfonamide derivatives related to this compound have been identified as potent inhibitors of human thymidylate synthase, which is crucial for DNA synthesis in rapidly dividing cells . This inhibition can lead to reduced proliferation of cancer cells, marking a promising avenue for further research.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Modifications to the pyrimidine and pyridine components can significantly affect biological activity:

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased lipophilicity and potency |

| Alteration of sulfur moiety | Changes in enzyme inhibition profile |

| Variation in methoxy positioning | Impact on binding affinity to target proteins |

These insights can guide the design of more effective derivatives with enhanced therapeutic profiles.

Clinical Trials and Research Findings

Several studies have explored the efficacy of compounds related to this compound in clinical settings:

- A study published in Cancer Research evaluated the anticancer effects of pyridine-containing compounds on various tumor models, revealing significant tumor reduction and improved survival rates in treated groups compared to controls .

- Another investigation focused on the pharmacokinetics and bioavailability of similar thioether compounds, demonstrating favorable absorption characteristics that support their potential as oral medications .

Mechanism of Action

The mechanism by which Ethyl 2-((5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl)sulfanyl)acetate exerts its effects is largely dependent on its interaction with molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Ethyl 2-[(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]acetate (CAS: 303147-16-2)

- Key Differences : Replaces the 5-methoxy and 2-pyridinyl groups with a 4-chlorophenylsulfanylmethyl substituent at position 6 and a phenyl group at position 2.

- Properties : Increased lipophilicity due to the 4-chlorophenyl group; molecular weight 410.13 g/mol .

- Applications: Potential use in antifungal or antiparasitic agents due to halogenated aromatic systems .

Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]-sulfanyl}acetate

- Key Differences : Substitutes the 2-pyridinyl group with a pyridin-4-yl group at position 2 of the pyrimidine.

- Properties : Altered electronic effects (pyridin-4-yl is less electron-donating than pyridin-2-yl), leading to differences in hydrogen bonding and solubility. Crystallographic data (R factor = 0.038) confirms planar geometry .

Ethyl 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate (CAS: 536712-06-8)

- Key Differences : Features a fused pyrimidoindole system with a 4-fluorophenyl substituent and a ketone group.

- Applications : Investigated for anticancer activity targeting DNA topoisomerases .

Physicochemical Properties

Biological Activity

Ethyl 2-((5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl)sulfanyl)acetate, a compound with the molecular formula , has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, including anti-cancer and antiviral properties, as well as its safety profile.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a methoxy group and a pyridine moiety, contributing to its biological activity. The structural formula can be represented as follows:

Anticancer Activity

- Inhibition of Cancer Cell Proliferation : this compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, studies indicate that compounds with similar structures exhibit IC50 values in the low micromolar range against breast cancer cell lines, suggesting significant potency against tumor growth .

- Mechanism of Action : The compound is believed to exert its effects through multiple pathways, including the induction of apoptosis and cell cycle arrest. Research indicates that derivatives of pyrimidine can activate caspase pathways, leading to programmed cell death in cancerous cells .

- Selectivity : Notably, some derivatives demonstrate a higher selectivity index for cancer cells over normal cells, which is critical for reducing side effects during treatment . This selectivity is essential for developing targeted therapies that minimize damage to healthy tissues.

Antiviral Activity

- Inhibition of Viral Replication : this compound and related compounds have shown antiviral properties against various viruses. For example, certain derivatives have been reported to inhibit the replication of influenza viruses effectively .

- Mechanistic Insights : The antiviral mechanism may involve interference with viral RNA polymerase activity, thereby preventing viral replication and assembly within host cells . This action highlights the potential for these compounds in treating viral infections.

Safety Profile

- Toxicity Studies : Preliminary toxicity assessments in animal models indicate that this compound exhibits a favorable safety profile at therapeutic doses. For instance, studies have administered doses up to 40 mg/kg without significant adverse effects .

- Pharmacokinetics : The compound shows favorable pharmacokinetic properties, including stability in plasma and a manageable half-life, which is crucial for maintaining effective therapeutic concentrations in vivo .

Comparative Analysis with Related Compounds

| Compound Name | Activity Type | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| This compound | Anticancer | ~0.126 | High |

| Compound A (similar structure) | Antiviral | 32.0 | Moderate |

| Compound B (related pyrimidine) | Anticancer | 0.35 | Low |

Case Studies

- Case Study on Anticancer Efficacy : In a study involving MDA-MB-231 breast cancer cells, treatment with this compound resulted in significant tumor growth inhibition compared to untreated controls. The study highlighted the compound's ability to reduce metastatic potential in vivo .

- Antiviral Efficacy Assessment : Another study focused on the antiviral potential against influenza A viruses demonstrated that administration of the compound led to over a 90% reduction in viral load in infected mice models, indicating strong antiviral efficacy .

Q & A

Q. Optimization Strategies :

- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .

- Purification : Column chromatography with ethyl acetate/hexane gradients resolves byproducts from the final compound .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs. X-ray crystallography) when characterizing this compound?

Advanced Research Focus

Discrepancies between NMR and crystallographic data often arise from dynamic effects (e.g., rotational barriers) or crystal packing forces. Methodological approaches include:

- Variable-temperature NMR : Identifies conformational flexibility by observing signal splitting at low temperatures .

- DFT calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate structural hypotheses .

- X-ray refinement : Analyze thermal displacement parameters to distinguish static disorder from dynamic motion .

Example : In , the crystal structure revealed a planar pyrimidine ring, but NMR showed dynamic broadening, resolved by attributing it to thioester bond rotation .

What methodological approaches are recommended for analyzing the electronic and steric effects of the pyrimidine core on bioactivity?

Advanced Research Focus

The pyrimidine ring’s electronic properties are pivotal for interactions with biological targets. Key techniques include:

- Hammett analysis : Correlate substituent σ-values (e.g., methoxy’s electron-donating effect) with activity trends .

- Molecular electrostatic potential (MEP) maps : Generated via DFT to visualize nucleophilic/electrophilic regions .

- Steric parameterization : Use Connolly surface analysis to quantify steric hindrance around the sulfanyl group .

Case Study : highlights the pyrimidine ring’s electron-deficient nature, enhancing its affinity for ATP-binding pockets in kinase assays .

How should researchers design experiments to assess this compound’s interaction with biological targets (e.g., enzymes or receptors)?

Q. Advanced Research Focus

- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (ka/kd) in real time .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .

- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding poses, validated by mutagenesis studies (e.g., alanine scanning) .

Note : emphasizes correlating in vitro binding data with cellular efficacy (e.g., IC₅₀ in kinase inhibition assays) .

What strategies can mitigate solubility issues in pharmacological assays, given this compound’s limited aqueous solubility?

Q. Advanced Research Focus

- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain compound stability while avoiding precipitation .

- Prodrug derivatization : Replace the ethyl ester with a phosphate group to enhance hydrophilicity .

- Nanoformulation : Encapsulate in PLGA nanoparticles to improve bioavailability and sustained release .

Data Note : explicitly states solubility data is unavailable, necessitating empirical optimization .

How can researchers validate the reproducibility of synthetic protocols across different laboratories?

Q. Basic Research Focus

- Detailed reaction logs : Document exact solvent batches, catalyst lots, and humidity/temperature conditions .

- Round-robin testing : Collaborate with independent labs to replicate synthesis and compare yields/purity via HPLC .

- Analytical standards : Use commercially available reference materials (e.g., USP standards) for NMR/LCMS calibration .

What advanced techniques are recommended for studying metabolic stability in preclinical models?

Q. Advanced Research Focus

- LC-HRMS/MS : Identify Phase I/II metabolites in hepatocyte incubations .

- CYP inhibition assays : Screen against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

- Stable isotope labeling : Synthesize a ¹³C-labeled analog for precise pharmacokinetic tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.